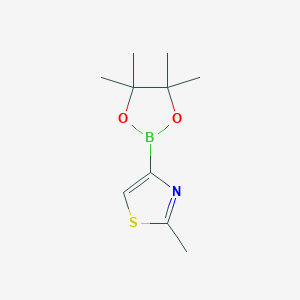![molecular formula C10H10N2O B6169068 (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine CAS No. 2648895-53-6](/img/no-structure.png)
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine, or Indenooxazol-2-amine (INOXA) is a novel synthetic compound that has been studied in a variety of scientific research applications. INOXA has been found to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to study its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied in a variety of scientific research applications, including its use in the study of cancer, Alzheimer’s disease, and inflammation. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied as a potential therapeutic agent for the treatment of a variety of neurological and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is not yet fully understood. However, it is known that (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has a number of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme cyclooxygenase-2, and the activation of the enzyme sirtuin-1. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been shown to possess antioxidant and anti-apoptotic properties, and to modulate the activity of several different transcription factors.
Biochemical and Physiological Effects
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to possess a number of biochemical and physiological effects. In vitro studies have shown that (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine can inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to inhibit the enzyme cyclooxygenase-2, leading to the inhibition of the production of pro-inflammatory mediators. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has also been found to possess antioxidant and anti-apoptotic properties, and to modulate the activity of several different transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine in laboratory experiments has a number of advantages. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is relatively easy to synthesize, and is relatively stable in aqueous solution. In addition, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been found to possess a number of biochemical and physiological effects, making it a useful tool for studying various biological systems.
However, there are also some limitations to using (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine in laboratory experiments. (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the effects of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine on various biological systems are not yet fully understood, and further research is needed to better understand its effects.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. First, further research is needed to better understand the mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. In addition, further research is needed to investigate the effects of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine on various biological systems, including its effects on cancer, Alzheimer’s disease, and inflammation. Finally, further research is needed to develop new methods for the synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine, as well as to develop new therapeutic applications for (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine.
Synthesemethoden
The synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine has been studied extensively, with several different methods being developed. The most commonly used method involves the reaction of indene-1,2-dione and 2-aminobenzaldehyde in the presence of sodium hydroxide, resulting in the formation of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine. This reaction is typically carried out in aqueous solution, and the product is then isolated and purified.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine involves the formation of the oxazole ring through a cyclization reaction. The starting material for this synthesis is 2-aminobenzaldehyde, which undergoes a series of reactions to form the final product.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "2-chloro-1,3-dimethylimidazolinium chloride", "indene" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-oxo-3-phenylpropanenitrile", "Step 2: Cyclization of 3-oxo-3-phenylpropanenitrile with sulfuric acid to form 2-amino-3-phenyl-4H-indeno[1,2-d][1,3]oxazole", "Step 3: Diazotization of 2-amino-3-phenyl-4H-indeno[1,2-d][1,3]oxazole with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of sodium hydroxide to form (3aS,8aR)-3a-chloro-8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine", "Step 5: Reduction of (3aS,8aR)-3a-chloro-8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine with sodium borohydride to form (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine" ] } | |
CAS-Nummer |
2648895-53-6 |
Produktname |
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



